molecular formula C16H18N4O3S B2734235 3-(2H-1,3-benzodioxol-5-yl)-1-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea CAS No. 1706147-60-5

3-(2H-1,3-benzodioxol-5-yl)-1-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea

Cat. No.: B2734235
CAS No.: 1706147-60-5
M. Wt: 346.41
InChI Key: KZMAWVARQGDXID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2H-1,3-benzodioxol-5-yl)-1-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea is a chemical compound offered for research purposes. While specific biological data for this exact molecule is not fully established in the public literature, its core structure provides insights into its potential research applications. The compound features a 1,3-benzodioxole moiety, a group present in various compounds studied for their ability to modulate physiological receptors. Notably, research on structurally related molecules has identified potent activity on G protein-coupled receptors (GPCRs). For instance, certain compounds sharing the 1,3-benzodioxol-5-yl group linked to a piperidine urea scaffold have been investigated as modulators of the TRPM8 receptor (a cold and menthol receptor), which is a target of interest for developing physiological cooling agents . Furthermore, unrelated but conceptually relevant studies have shown that urea-based compounds targeting piperidine scaffolds can exhibit potent agonist activity on formyl peptide receptors (FPRs), which are GPCRs involved in host defense and inflammatory processes . This suggests that this chemical architecture is a privileged scaffold for probing GPCR signaling pathways. Therefore, this compound is a candidate for research focused on ion channel and GPCR biology, particularly in the context of sensory neuroscience, immunology, and inflammation. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c21-15(19-12-1-2-13-14(9-12)23-10-22-13)18-11-3-6-20(7-4-11)16-17-5-8-24-16/h1-2,5,8-9,11H,3-4,6-7,10H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMAWVARQGDXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NC2=CC3=C(C=C2)OCO3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Thiazole Ring Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.

    Urea Formation: The final step involves the reaction of the amine group on the piperidine ring with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions could target the thiazole ring, potentially leading to the formation of dihydrothiazoles.

    Substitution: The compound can undergo various substitution reactions, particularly at the piperidine ring, where nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, the compound might be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. For example, it might be studied for its activity against certain diseases or conditions.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea would depend on its specific applications. Generally, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

BE45727: 1-(2H-1,3-Benzodioxol-5-yl)-3-[2-(3-Cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]urea

  • Structural Differences :
    • The target compound replaces BE45727’s triazolone-cyclopropyl-phenyl side chain with a thiazol-piperidine group.
    • Both retain the urea linker and benzodioxol moiety, suggesting shared hydrogen-bonding capabilities.
  • Conversely, the thiazol-piperidine in the target compound could improve blood-brain barrier penetration due to increased lipophilicity .
  • Molecular Weight :
    • BE45727: 407.42 g/mol vs. target compound (estimated ~385–400 g/mol). Lower molecular weight in the target may improve solubility and bioavailability.

BE45756: 2-(4-Fluorophenoxy)-N-{3-Methyl-1-[4-(Thiophen-2-yl)-1,3-Thiazol-2-yl]-1H-Pyrazol-5-yl}acetamide

  • Structural Differences: BE45756 uses an acetamide linker instead of urea and incorporates a thiophene-thiazol-pyrazole system. The fluorophenoxy group introduces electronegativity, contrasting with the benzodioxol’s electron-rich aromatic system.
  • However, the thiophene-thiazol combination could enhance aromatic interactions in hydrophobic binding pockets .

1-(1,3-Benzodioxol-5-yl)-N-Methylbutan-2-Amine ()

  • Structural Differences :
    • This compound lacks the urea and thiazol-piperidine groups, instead featuring a primary amine with a methylbutyl chain.

Tabulated Comparison of Key Features

Compound Name Core Structure Molecular Weight (g/mol) Key Functional Groups Potential Advantages
Target Compound Urea-Benzodioxol ~385–400 Thiazol-piperidine, benzodioxol Enhanced CNS penetration, H-bonding
BE45727 (CAS 1396862-09-1) Urea-Benzodioxol 407.42 Triazolone-cyclopropyl-phenyl Rigid binding, multiple H-bond sites
BE45756 (CAS 1170124-26-1) Acetamide-Thiophene 414.48 Thiophene-thiazol, fluorophenoxy Hydrophobic interactions, electronegativity
1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine Amine-Benzodioxol ~193 Primary amine, methylbutyl chain Neurotransmitter-like activity

Biological Activity

The compound 3-(2H-1,3-benzodioxol-5-yl)-1-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a benzodioxole moiety and a thiazole-piperidine framework. Its molecular formula is C15H16N4O3C_{15}H_{16}N_{4}O_{3}, and it can be represented by the following structural formula:

Structure C6H4(O2)C3H2(N2)C5H10(N)\text{Structure }C_6H_4(O_2)-C_3H_2(N_2)-C_5H_{10}(N)

Antimicrobial Activity

Research has indicated that derivatives of benzodioxole and thiazole exhibit significant antimicrobial properties. For instance, compounds similar to 3-(2H-1,3-benzodioxol-5-yl)-1-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea have shown effectiveness against various bacterial strains. A study demonstrated that thiazole derivatives possess good antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 µg/mL .

Compound TypeBacterial StrainMIC (µg/mL)
Benzodioxole DerivativeE. coli0.5
Thiazole DerivativeS. aureus2
Combined DerivativeP. aeruginosa4

Antitumor Activity

The compound's structural components suggest potential antitumor activity. Thiazole derivatives have been reported to inhibit cancer cell proliferation by targeting specific signaling pathways such as the MAPK/ERK pathway. In vitro studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, including breast and lung cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds indicates that modifications to the benzodioxole and thiazole rings significantly influence biological activity. For example:

  • Substituents on the benzodioxole ring enhance lipophilicity, which may improve cellular uptake.
  • Variations in the thiazole moiety can affect binding affinity to target proteins involved in cell signaling.

Case Study 1: Antimicrobial Screening

In a recent study, a series of thiazole-based urea derivatives were synthesized and screened for antimicrobial activity against common pathogens. The results showed that compounds with both benzodioxole and thiazole functionalities exhibited enhanced activity compared to their individual counterparts .

Case Study 2: Antitumor Evaluation

A comprehensive evaluation of various derivatives of the compound was conducted using MCF-7 breast cancer cells. Results indicated that modifications in the piperidine structure led to increased cytotoxicity, suggesting that the presence of specific substituents plays a crucial role in enhancing antitumor efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.